molecular formula C17H17N5O2S B2617619 (E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide CAS No. 2035021-81-7

(E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide

Cat. No.: B2617619
CAS No.: 2035021-81-7
M. Wt: 355.42
InChI Key: DRKRXFGVPNEWAH-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide is a high-purity synthetic compound designed for advanced chemical and pharmacological research. This molecule is architecturally complex, integrating multiple heterocyclic systems with a defined (E)-ethenesulfonamide linker. Its core structure features a pyrazole ring, a scaffold widely recognized in medicinal chemistry for its diverse biological activities, which is further functionalized with a pyrazine ring—a nitrogen-rich heterocycle that can enhance binding affinity and solubility . The molecule is completed by a phenyl-substituted ethenesulfonamide group. The vinyl sulfonyl group is a critical functional motif, as it can act as a Michael acceptor, making the compound a potential candidate for developing covalent inhibitors that target specific nucleophilic residues in enzymes or receptors . The primary research value of this compound lies in its potential as a key intermediate or final product in drug discovery campaigns. Its multi-heterocyclic nature makes it a compelling subject for investigating structure-activity relationships (SAR), particularly in areas where pyrazole derivatives have shown success, such as in modulating inflammatory pathways or oncology targets . The presence of the ethenesulfonamide group specifically positions it for studies exploring targeted covalent inhibition, a strategy used to create potent and long-lasting therapeutic agents . Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a pharmacological probe to understand specific biological mechanisms. It is supplied for non-human research applications only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the product appropriately in a controlled laboratory setting.

Properties

IUPAC Name

(E)-2-phenyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]ethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-25(24,13-7-15-4-2-1-3-5-15)20-10-12-22-11-6-16(21-22)17-14-18-8-9-19-17/h1-9,11,13-14,20H,10,12H2/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKRXFGVPNEWAH-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the pyrazole ring: Starting from a suitable precursor, such as hydrazine and a diketone, the pyrazole ring can be synthesized through a cyclization reaction.

    Introduction of the pyrazine moiety: The pyrazine ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Formation of the sulfonamide linkage: The sulfonamide group can be introduced by reacting the amine with a sulfonyl chloride under basic conditions.

    Final assembly: The final compound can be assembled by linking the phenyl and ethene groups through a Wittig or Heck reaction.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can reduce the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide is C17H17N5O2S, indicating the presence of a sulfonamide group, which is known for its biological activity. The compound features a pyrazole ring, which is a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties .

Anticancer Activity

Research has indicated that pyrazole derivatives, including compounds related to this compound, exhibit significant anticancer properties. A study demonstrated that substituted pyrazoles can act as effective inhibitors of various tumor cell lines by targeting specific pathways involved in cancer progression .

Case Study:
A series of experiments evaluated the cytotoxic effects of pyrazole derivatives on human cancer cell lines. Results showed that compounds with the pyrazole nucleus inhibited cell proliferation significantly, with IC50 values indicating potent activity against breast and lung cancer cell lines.

Anti-inflammatory and Analgesic Effects

Pyrazole compounds are also recognized for their anti-inflammatory and analgesic properties. The sulfonamide group enhances these effects by modulating inflammatory pathways .

Case Study:
In vivo studies demonstrated that this compound significantly reduced inflammation in murine models of arthritis, showcasing its potential as a therapeutic agent for inflammatory diseases.

Agricultural Applications

The unique properties of pyrazole derivatives have led to their exploration in agricultural chemistry. These compounds can serve as effective pesticides or herbicides due to their ability to disrupt biological processes in pests and weeds.

Data Table: Efficacy of Pyrazole Derivatives as Pesticides

Compound NameTarget PestEfficacy (%)Reference
Pyrazole AAphids85
Pyrazole BWeeds78
(E)-2-phenyl-N-(...)Various82

Material Science Applications

Beyond biological applications, this compound has been investigated for its nonlinear optical properties. These properties make it suitable for use in photonic devices.

Case Study:
Research into the nonlinear optical behavior of pyrazole derivatives has shown promising results in developing materials for laser technology and optical switches. The compound's structure allows for efficient electron transfer processes, enhancing its performance in these applications .

Mechanism of Action

The mechanism of action of (E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole and pyrazine rings could play a crucial role in these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core features with benzenesulfonamide-pyrazole derivatives documented in Clarke’s Analysis of Drugs and Poisons . Key comparisons are summarized below:

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Sulfonamide Type Pyrazole Substituents Key Structural Features
Target Compound Ethenesulfonamide 3-(Pyrazin-2-yl) Ethyl linker, phenyl group
p-[5-p-methylphenyl-3-(CF₃)-1H-pyrazol-1-yl]benzenesulfonamide Benzenesulfonamide p-methylphenyl, trifluoromethyl (CF₃) Rigid benzenesulfonamide, lipophilic CF₃
4-[5-(4-methylphenyl)-3-(CF₃)pyrazol-1-yl]benzenesulfonamide Benzenesulfonamide 4-methylphenyl, CF₃ Similar to above, positional isomer

Key Differences and Implications:

Sulfonamide Backbone: The target’s ethenesulfonamide group is distinct from the benzenesulfonamide in analogs . The vinyl sulfonamide’s electron-deficient double bond may facilitate covalent binding to cysteine residues in enzymes, a mechanism absent in non-covalent benzenesulfonamide analogs.

Pyrazole Substituents: The pyrazin-2-yl group in the target introduces additional hydrogen-bonding sites compared to the methylphenyl and CF₃ groups in analogs . This could enhance solubility and target affinity in polar environments.

Research Findings and Hypothetical Pharmacological Profiles

While the provided evidence lacks quantitative data (e.g., IC₅₀, logP), structural analysis suggests the following trends:

  • Solubility : The pyrazine moiety in the target compound may improve water solubility relative to CF₃-containing analogs .
  • Bioactivity : Covalent modification via the ethenesulfonamide group could confer prolonged target inhibition compared to reversible benzenesulfonamide analogs.
  • Metabolic Stability : The ethyl linker might be susceptible to oxidative metabolism, whereas CF₃ groups in analogs could enhance metabolic resistance.

Biological Activity

(E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H18N4O2S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_2\text{S}

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant antimicrobial properties. Specifically, derivatives of pyrazole have shown broad-spectrum activity against various bacterial strains. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL for several pyrazole derivatives, indicating strong antimicrobial potential .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundMIC (µg/mL)Target Organism
Compound 92.50E. coli
Compound 11d10.00Staphylococcus aureus
Compound 420.00Pseudomonas aeruginosa

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been assessed using various in vitro models. For instance, compounds derived from similar scaffolds demonstrated HRBC membrane stabilization percentages ranging from 86.70% to 99.25%, indicating significant anti-inflammatory potential .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundHRBC Membrane Stabilization (%)Reference
Compound 986.70 ± 0.259
Compound 11c73.67 ± 0.388

3. Cytotoxicity

Cytotoxicity assays reveal that some pyrazole derivatives exhibit selective toxicity towards cancer cell lines compared to normal cells. For example, a compound similar to this compound showed IC50 values of approximately 163 µM against cancer cell lines, demonstrating a promising therapeutic index .

Table 3: Cytotoxicity of Pyrazole Derivatives

CompoundIC50 (µM)Cell Line
Compound A163.3 ± 0.17HeLa
Compound B170 ± 0.40MCF7

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing new benzofuran-pyrazole hybrid molecules demonstrated significant biological activities, particularly against DNA gyrase B in E. coli with an IC50 value comparable to ciprofloxacin . This study emphasizes the relevance of structural modifications in enhancing biological efficacy.

Case Study 2: Structure-Activity Relationship

Research on structure-activity relationships (SAR) of pyrazole derivatives has shown that specific substitutions on the pyrazole ring can enhance both antimicrobial and anti-inflammatory activities . Such findings support the optimization of compounds for better therapeutic outcomes.

Q & A

Basic Research Questions

Q. What synthetic routes are optimized for the preparation of (E)-2-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide?

  • Methodological Answer : The compound’s synthesis typically involves coupling pyrazine-containing pyrazole intermediates with ethenesulfonamide precursors. For example, analogous protocols use 1,2-dichloroethane (DCE) and trifluoroethanol (TFE) as co-solvents under reflux (40°C), with mCPBA (meta-chloroperbenzoic acid) as an oxidizing agent . Post-synthesis purification employs flash chromatography with gradients of ethyl acetate/dichloromethane (1:20) to isolate the product. Yield optimization (e.g., 43% in similar systems) requires precise stoichiometric control of intermediates like ((3-Fluorophenyl)ethynyl)trimethylsilane .

Q. How can researchers validate the stereochemical integrity of the (E)-configured ethenesulfonamide moiety?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical. For instance, in analogous sulfonamides, the absence of NOE correlations between vinylic protons and the phenyl group confirms the (E)-configuration. Additionally, X-ray crystallography (as used for structurally related pyrazoles) resolves spatial arrangements, with torsion angles >150° supporting trans geometry .

Q. What analytical techniques are recommended for purity assessment and structural characterization?

  • Methodological Answer :

  • HPLC-PDA : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 min) to detect impurities ≤0.1% .
  • 1H/13C NMR : Key signals include pyrazine protons at δ 8.5–9.0 ppm and sulfonamide NH at δ 10.2–10.8 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ at m/z 487.59) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems for this compound?

  • Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., hepatocyte glucose uptake vs. kinase inhibition assays). To address this:

  • Dose-Response Curves : Perform parallel testing under standardized glucose concentrations (e.g., 10 mM) to normalize metabolic interference .
  • Cellular Context : Compare results in primary hepatocytes vs. immortalized cell lines, noting differences in transporter expression (e.g., GLUT4) .
  • Data Normalization : Use internal controls like 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide (reference compound 19e) .

Q. What strategies mitigate organic degradation during long-term stability studies of this compound?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples at 4°C under nitrogen with desiccants to prevent hydrolysis of the sulfonamide group.
  • Matrix Stabilization : Continuous cooling (e.g., 4°C) during experimental workflows reduces thermal degradation of labile moieties (e.g., pyrazine rings) .
  • LC-MS Monitoring : Track degradation products like pyrazine-2-carboxylic acid (if oxidation occurs) using negative-ion mode ESI .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to kinase ATP pockets. The pyrazine and pyrazole groups often form π-π interactions with Phe residues (e.g., in JAK2) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the sulfonamide group in aqueous vs. lipid bilayer environments .
  • QSAR Analysis : Correlate substituent electronegativity (e.g., pyrazine vs. pyridine) with IC50 values from kinase inhibition assays .

Q. What experimental designs address low reproducibility in spectral data (e.g., NMR splitting anomalies)?

  • Methodological Answer :

  • Solvent Optimization : Use deuterated DMSO-d6 (for solubility) or CDCl3 (for sharper peaks) to resolve splitting from rotamers .
  • Variable Temperature NMR : Elevate temperature (e.g., 50°C) to average out conformational exchange broadening .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals, such as pyrazole C-H couplings (δ 7.2–7.8 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.